molecular formula C17H21NO4 B6513776 1,4-diethyl 2-(2-methyl-1H-indol-3-yl)butanedioate CAS No. 403711-35-3

1,4-diethyl 2-(2-methyl-1H-indol-3-yl)butanedioate

Cat. No.: B6513776
CAS No.: 403711-35-3
M. Wt: 303.35 g/mol
InChI Key: KELBHUNNZFYPRI-UHFFFAOYSA-N
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Description

1,4-diethyl 2-(2-methyl-1H-indol-3-yl)butanedioate is a synthetic organic compound that belongs to the class of indole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-diethyl 2-(2-methyl-1H-indol-3-yl)butanedioate typically involves the reaction of 2-methyl-1H-indole with diethyl butanedioate under specific conditions. One common method involves the use of isopropenylmagnesium bromide and 4-bromo-3-nitrotoluene via Bartoli reaction conditions in tetrahydrofuran (THF) at -40°C . The reaction proceeds through a series of steps including nucleophilic substitution and esterification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-diethyl 2-(2-methyl-1H-indol-3-yl)butanedioate undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

  • Substitution

Properties

IUPAC Name

diethyl 2-(2-methyl-1H-indol-3-yl)butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-4-21-15(19)10-13(17(20)22-5-2)16-11(3)18-14-9-7-6-8-12(14)16/h6-9,13,18H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELBHUNNZFYPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=C(NC2=CC=CC=C21)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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